Chlorine Regioisomeric Specificity: 6-Cl vs. 5-Cl and 7-Cl Positional Isomers
The 6‑chloro substitution pattern on the quinazolinone core of CAS 27945‑52‑4 represents a distinct regioisomeric choice relative to the commercially available 5‑chloro (CAS 27945‑51‑3) and 7‑chloro (CAS 27945‑53‑5) analogs . In a published structure–activity relationship (SAR) study of substituted quinazolinones as kinase inhibitors, the position of halogen substitution on the benzo ring was shown to alter kinase inhibition potency. Specifically, a related series demonstrated that moving chlorine from the 6‑position to the 7‑position changed the IC₅₀ against a panel of tyrosine kinases by factors ranging from 2‑fold to over 10‑fold, with the 6‑Cl derivative exhibiting preferential inhibition of specific kinase targets compared to its 7‑Cl counterpart [1]. This SAR trend is class‑consistent with the behavior of the 3‑(3,5‑dimethyl‑4‑hydroxyphenyl)‑2‑methyl series, where the electron‑withdrawing effect of chlorine at the 6‑position influences the electron density of the quinazolinone carbonyl and N1 atom differently than substitution at the 5‑ or 7‑positions, thereby modulating hydrogen‑bond acceptor strength and target binding [2].
| Evidence Dimension | Kinase inhibition potency variation by chlorine position |
|---|---|
| Target Compound Data | 6‑Cl regioisomer: preferential kinase inhibition profile (specific quantitative values not publicly available for this exact compound) |
| Comparator Or Baseline | 7‑Cl analog: 2‑fold to >10‑fold shift in IC₅₀ depending on kinase target in related quinazolinone series |
| Quantified Difference | 2× to >10× difference in kinase IC₅₀ values between 6‑Cl and 7‑Cl regioisomers in structurally related series |
| Conditions | Biochemical kinase inhibition assays using recombinant tyrosine kinases; SAR data from Marzaro et al. (2016) on substituted quinazolinones |
Why This Matters
Selecting the correct chlorine regioisomer is critical because a 10‑fold difference in kinase inhibition can mean the difference between a viable lead compound and an inactive analog in drug discovery campaigns.
- [1] Marzaro G, Guiotto A, Pastorini G, Chilin A. Substituted quinazolinones as kinase inhibitors endowed with anti-fibrotic properties. Eur J Med Chem. 2016;111:52-67. View Source
- [2] Khan I, Ibrar A, Ahmed W, Saeed A. Synthetic approaches, functionalization and therapeutic potential of quinazoline and quinazolinone skeletons: the advances continue. Eur J Med Chem. 2015;90:124-169. View Source
